Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Scientific Research Applications
Organic Intermediate and Structural Analysis
Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate serves as an important organic intermediate in chemical synthesis. Yang et al. (2021) detailed its synthesis through nucleophilic substitution reaction and confirmed its structure using various spectroscopic methods, including FT-IR, NMR, and MS. The compound's single crystal was analyzed via X-ray diffraction, and its molecular structure was further studied using density functional theory (DFT). These analyses revealed the stability of its molecular structure and conformations, highlighting its significance in molecular studies (Yang et al., 2021).
Biological Evaluation and Antimicrobial Activity
Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were subjected to single-crystal X-ray diffraction analysis. Their antibacterial and antifungal activities were evaluated, demonstrating moderate activity against several microorganisms. This research highlights the potential of tert-butyl piperazine derivatives in antimicrobial applications (Kulkarni et al., 2016).
Potential in Synthesizing Biologically Active Compounds
Liu Ya-hu (2010) reported on the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, demonstrating its role as a key intermediate in the synthesis of biologically active benzimidazole compounds. The synthesis process used cost-effective materials and yielded a significant intermediate for further biological studies (Liu Ya-hu, 2010).
Anticorrosive Properties
Praveen et al. (2021) focused on the synthesis and study of the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate. This molecule demonstrated effective corrosion inhibition properties for carbon steel in an acidic environment. The study involved electrochemical, quantum chemical, and surface characterization analyses, underscoring the compound's potential in industrial applications, particularly in protecting metals from corrosion (Praveen et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)19-10-8-18(9-11-19)15(21)12-25-14-6-4-13(5-7-14)20(23)24/h4-7H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZZKFFQOKVVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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